An In-depth Technical Guide to (2-(2-(Dimethylamino)ethoxy)phenyl)boronic Acid: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to (2-(2-(Dimethylamino)ethoxy)phenyl)boronic Acid: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid, a specialized organoboron compound. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's unique structural attributes, its resulting physicochemical properties, and its application in modern organic synthesis. We will move beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's architecture and its chemical behavior, providing field-proven insights into its handling and strategic deployment in complex synthetic workflows.
Core Molecular Profile and Physicochemical Properties
(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid (CAS No. 1313760-59-6) is a trifunctional molecule featuring a phenylboronic acid moiety, an ether linkage, and a tertiary amine.[1][2] This specific arrangement of functional groups, particularly the ortho disposition of the ether side chain relative to the boronic acid, imparts a unique set of properties that distinguish it from simpler arylboronic acids.
Structural and Physical Data
While extensive peer-reviewed data on the specific physical constants of this molecule are not widely published, we can compile its core identification data and provide expert-informed estimates based on closely related analogs and foundational chemical principles.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 1313760-59-6 | [1][2] |
| Molecular Formula | C₁₀H₁₆BNO₃ | [1][2] |
| Molecular Weight | 209.05 g/mol | [1][2] |
| Appearance | Expected to be a white to off-white solid | Inferred from related boronic acids. |
| Melting Point | Data not available. Likely >150 °C. | General range for substituted phenylboronic acids. |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO, THF). Limited solubility in nonpolar solvents (e.g., hexanes). | The polar boronic acid and tertiary amine groups enhance polarity. |
| pKa | Estimated ~8.5 - 9.5 | The pKa of the boronic acid is influenced by the ortho substituent. The amine has a separate, higher pKa. |
| Storage | Store at 2-8°C under an inert atmosphere. | [1] Recommended for boronic acids to prevent dehydration to boroxines and oxidative degradation. |
The Decisive Role of Intramolecular B-N Coordination
The most significant structural feature of this molecule is the potential for the lone pair of electrons on the dimethylamino group to coordinate with the empty p-orbital of the sp²-hybridized boron atom. This intramolecular dative bond forms a stable five-membered ring, transiently converting the trigonal planar boron center to a tetrahedral, boronate-like species.
This equilibrium has profound consequences:
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Enhanced Stability: The B-N coordination protects the inherently Lewis acidic boronic acid group from degradation pathways such as protodeboronation and oxidation. It also reduces the propensity to form cyclic trimeric anhydrides (boroxines).
-
Modulated Lewis Acidity: The coordination of the internal Lewis base (the nitrogen atom) to the Lewis acidic boron center effectively "masks" the acidity of the boron. This can alter its reactivity profile in catalytic cycles.
-
Conformational Rigidity: The formation of the five-membered ring restricts the rotation around the C-O and C-B bonds, leading to a more defined molecular conformation.
Caption: Intramolecular coordination equilibrium.
Chemical Reactivity and Synthetic Applications
The primary utility of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid lies in its role as a nucleophilic partner in palladium- and copper-catalyzed cross-coupling reactions. Its unique structure offers potential advantages in specific synthetic contexts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[3][4][5][6][7] The reaction couples an organoboron species with an organohalide or triflate.
Causality in the Catalytic Cycle: The intramolecular B-N coordination can influence the transmetalation step. While activation by a base is still required to form the reactive "ate" complex, the pre-organized, pseudo-tetrahedral geometry may facilitate a more rapid or efficient transfer of the aryl group to the palladium center compared to uncoordinated analogs.
Caption: The Suzuki-Miyaura catalytic cycle.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general, self-validating template. Yields and reaction times are substrate-dependent and require optimization.
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Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid (1.2 equiv.), the aryl halide partner (1.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
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Reagent Addition: Add a suitable base, such as K₂CO₃ (2.5 equiv.), and a degassed solvent system (e.g., Dioxane/Water 4:1).
-
Expertise Note: The choice of base and solvent is critical. Carbonates are effective for activating the boronic acid. The presence of water can accelerate the transmetalation step.
-
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Trustworthiness: A control reaction without the palladium catalyst should show no product formation, validating the catalytic process.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Chan-Lam C-N/C-O Coupling
The Chan-Lam coupling provides a powerful method for forming aryl-nitrogen or aryl-oxygen bonds using a copper catalyst, often under milder, aerobic conditions than palladium-catalyzed alternatives.[8][9][10][11][12]
Causality in the Catalytic Cycle: In this reaction, the boronic acid couples with an amine or alcohol. The mechanism is believed to proceed through a Cu(III) intermediate. The intramolecular B-N coordination may help stabilize the copper-aryl intermediate and facilitate the final reductive elimination step to form the product.
Caption: The Chan-Lam catalytic cycle.
Representative Protocol: Chan-Lam N-Arylation
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Vessel Preparation: In a vial open to the air, combine the amine nucleophile (1.0 equiv.), (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid (1.5 equiv.), and Cu(OAc)₂ (10 mol%).
-
Reagent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol, and a base like pyridine or triethylamine (2.0 equiv.).
-
Expertise Note: The reaction is often run at room temperature and is tolerant of air, a significant practical advantage. The base serves to deprotonate the nucleophile and facilitate ligand exchange at the copper center.
-
-
Reaction Execution: Stir the mixture vigorously at room temperature for 24-72 hours. Monitor by TLC or LC-MS.
-
Trustworthiness: A control reaction excluding the copper catalyst will validate its essential role in the C-N bond formation.
-
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the copper catalyst. Concentrate the filtrate and purify by flash column chromatography.
Potential Applications in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs leveraging their unique properties.[13][14][15][16][17] (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a valuable building block for several reasons:
-
Scaffold Elaboration: It serves as a versatile handle for introducing a functionalized aryl ring into a lead molecule via the robust cross-coupling methods described above.
-
Modulation of Physicochemical Properties: The dimethylaminoethoxy side chain can improve aqueous solubility and provides a basic handle for salt formation, which are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment to probe binding pockets in target proteins, with the boronic acid group capable of forming reversible covalent bonds with serine or threonine residues in enzyme active sites.
Safety and Handling
As with all boronic acids, appropriate laboratory precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Incompatibilities: Avoid strong oxidizing agents. Boronic acids can be sensitive to excessive heat.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Skin: Wash with plenty of soap and water.
-
Ingestion/Inhalation: Move to fresh air and seek medical attention.
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Conclusion
(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is more than a simple arylboronic acid. Its defining feature—the ortho-disposed side chain capable of intramolecular B-N coordination—confers enhanced stability and modulates its reactivity in key synthetic transformations. This structural nuance makes it a highly valuable and strategic tool for chemists in both academic and industrial settings. Understanding the interplay between its structure and function is paramount to unlocking its full potential in the synthesis of complex molecules, from novel materials to next-generation pharmaceuticals.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. (URL not available)
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Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
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Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Available at: [Link]
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Butke, J., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. bioRxiv. Available at: [Link]
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NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Wang, Y., et al. (2021). Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. Journal of Materials Chemistry B, 9(2), 453-463. Available at: [Link]
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Al-Jawhari, A., et al. (2016). Phenylboronic-Acid-Based Polymeric Micelles for Mucoadhesive Anterior Segment Ocular Drug Delivery. Biomacromolecules, 17(5), 1851-1859. Available at: [Link]
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Gherghel, L., et al. (2023). [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. Molecules, 28(11), 4434. Available at: [Link]
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